N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide
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Overview
Description
N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a versatile chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide typically involves the reaction of benzhydryl chloride with 3-(thiazol-2-yloxy)azetidine-1-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using water as a reaction medium and microwave-assisted synthesis, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring or the azetidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiazole or azetidine rings .
Scientific Research Applications
N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share a similar thiazole ring structure and have been studied for their antimicrobial and anticancer properties.
Azetidine derivatives: Compounds containing the azetidine ring have been explored for their potential biological activities and as building blocks in organic synthesis.
Uniqueness
N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide stands out due to its unique combination of the benzhydryl, thiazole, and azetidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-benzhydryl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-19(23-13-17(14-23)25-20-21-11-12-26-20)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKUOJKSNPZYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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